molecular formula C13H13N3O2 B15226011 (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid

(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid

Cat. No.: B15226011
M. Wt: 243.26 g/mol
InChI Key: VMLNONYHELVKJG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is a chiral amino acid derivative featuring a phenylpyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of both amino and pyrimidine groups in its structure suggests it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group and the amino acid side chain. Key steps include:

    Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.

    Aromatization: Conversion of the intermediate to an aromatic pyrimidine.

    Substitution: Introduction of the phenyl group at the 2-position of the pyrimidine ring.

    Amino Acid Coupling: Attachment of the amino acid side chain to the pyrimidine core.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro or other oxidized forms.

    Reduction: Reduction of the pyrimidine ring or the phenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyrimidine ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings.

Scientific Research Applications

(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    Phenylpyrimidine Compounds: These compounds have a phenyl group attached to the pyrimidine ring and are studied for their medicinal properties.

Uniqueness: (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is unique due to its chiral nature and the specific arrangement of functional groups

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

(2S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C13H13N3O2/c14-11(13(17)18)6-9-7-15-12(16-8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,14H2,(H,17,18)/t11-/m0/s1

InChI Key

VMLNONYHELVKJG-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CC(C(=O)O)N

Origin of Product

United States

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